Mntbap

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

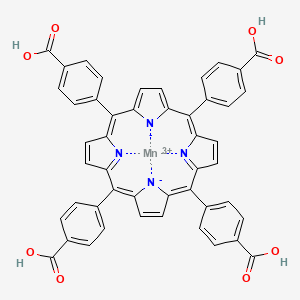

Mntbap, also known as this compound, is a useful research compound. Its molecular formula is C48H28MnN4O8+ and its molecular weight is 843.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antioxidant Properties

MnTBAP serves as a powerful antioxidant by catalyzing the dismutation of superoxide radicals and scavenging reactive oxygen species (ROS). Its ability to reduce oxidative stress has been demonstrated in numerous studies.

Case Study: Oxidative Stress in Lung Injury

- Research Findings : A study indicated that this compound significantly reduced oxidative injury and permeability in lung tissues subjected to oxidative stress. It decreased levels of nitrotyrosine and dityrosine, markers of oxidative damage, suggesting its protective role against oxidant-mediated injury .

- Mechanism : The protective effects are attributed to this compound's ability to lower peroxynitrite concentrations, which are linked to inflammation and tissue damage.

Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokine production, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study: Inhibition of TNF-α Production

- Research Findings : In lipopolysaccharide-stimulated RAW 264.7 cells, this compound inhibited the production of tumor necrosis factor-alpha (TNF-α) by preventing intracellular ROS generation. This inhibition occurred without cytotoxic effects on the cells .

- Significance : The ability to modulate TNF-α production highlights this compound's potential in treating conditions characterized by chronic inflammation.

Cardiovascular Applications

The compound has shown promise in cardiovascular research, particularly concerning endothelial function and angiogenesis.

Case Study: Angiogenesis Stimulation

- Research Findings : In a model of hindlimb ischemia, this compound treatment led to increased expression of angiogenic factors such as Tie-2 and VEGF, enhancing endothelial cell function and promoting angiogenesis .

- Implications : These findings suggest that this compound could be beneficial for improving blood flow and tissue repair in ischemic conditions.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially benefiting neurodegenerative diseases.

Case Study: Protection Against Neurodegeneration

- Research Findings : Studies involving MnSOD-null mice demonstrated that administration of this compound improved survival rates and reduced neurodegeneration associated with oxidative stress .

- Potential Applications : This raises the possibility of using this compound in therapies aimed at conditions like Alzheimer's disease or Parkinson's disease, where oxidative stress plays a critical role.

Cancer Research

This compound's role in cancer therapy is being explored due to its ability to mitigate oxidative stress associated with tumor progression.

Case Study: Cytotoxicity Reduction

- Research Findings : In cancer models, pre-treatment with this compound reduced the cytotoxic effects of chemotherapeutic agents on endothelial cells while maintaining their viability .

- Clinical Relevance : This suggests that incorporating this compound into cancer treatment regimens could enhance therapeutic efficacy while protecting normal tissue from damage.

Data Summary Table

属性

分子式 |

C48H28MnN4O8+ |

|---|---|

分子量 |

843.7 g/mol |

IUPAC 名称 |

manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |

InChI |

InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+3/p-2 |

InChI 键 |

OAWZTKNCHQQRKF-UHFFFAOYSA-L |

规范 SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Mn+3] |

同义词 |

manganese(III) beta-octabromo-meso-tetrakis(4-carboxyphenyl)porphyrin manganese(III)-tetrakis(4-benzoic acid)porphyrin Mn(III) tetrakis(4-benzoic acid)porphyrin MnTBAP |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。